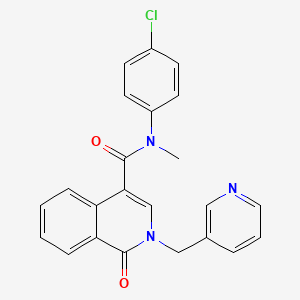
(4-(Tert-butyl)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Tert-butyl)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione, commonly known as TBPMTM, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBPMTM is a thioamide compound that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
TBPMTM has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, anticancer, and antimicrobial properties. TBPMTM has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial and antifungal properties, making it a promising compound for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of TBPMTM is not well understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. TBPMTM has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
TBPMTM has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of prostaglandins. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the AKT pathway. TBPMTM has been found to have low toxicity and is well tolerated in animal studies, making it a promising compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
TBPMTM has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity and high stability. TBPMTM has been found to be effective in inhibiting the growth of cancer cells and bacteria, making it a promising compound for further research in these areas. However, TBPMTM has some limitations for lab experiments. Its mechanism of action is not well understood, and more research is needed to fully elucidate its effects. Additionally, TBPMTM has not been extensively studied in vivo, and more research is needed to determine its efficacy and safety in animal models.
Orientations Futures
There are several future directions for research on TBPMTM. One area of research could focus on further elucidating its mechanism of action and identifying the specific enzymes and proteins that it targets. Another area of research could focus on testing TBPMTM in animal models to determine its efficacy and safety in vivo. Additionally, TBPMTM could be further developed as a potential therapeutic agent for the treatment of cancer and bacterial infections. Overall, TBPMTM is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Méthodes De Synthèse
TBPMTM is a thioamide compound that has been synthesized using a unique method. The synthesis of TBPMTM involves the reaction of 4-(tert-butyl)benzaldehyde and 4-(m-tolyl)piperazine with Lawesson's reagent. The reaction is carried out in the presence of a solvent, such as dichloromethane, and the resulting TBPMTM compound is obtained in good yield after purification. The synthesis method of TBPMTM is simple and efficient, making it an attractive compound for further research.
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2S/c1-17-6-5-7-20(16-17)23-12-14-24(15-13-23)21(25)18-8-10-19(11-9-18)22(2,3)4/h5-11,16H,12-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYWGZXWEQJQEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2403923.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2403928.png)
![2-amino-6-(3,4-dimethoxyphenethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2403931.png)


![Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2403934.png)
![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)
![8-(sec-butyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403936.png)


![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)
![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)